molecular formula C9H11FN2O4S B15141489 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B15141489
M. Wt: 262.26 g/mol
InChI Key: IOIXFCHUVNXRSU-PDVZPSIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a synthetic nucleoside analog. This compound is known for its antiviral properties and is used in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the use of 2-deoxy-2-fluoro-D-arabinofuranose as a starting material. The synthetic route typically involves:

    Glycosylation: The glycosylation of 2-deoxy-2-fluoro-D-arabinofuranose with a suitable pyrimidine base.

    Oxidation and Reduction: The intermediate product undergoes oxidation and reduction reactions to introduce the desired functional groups.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Antiviral Research: It is used as an antiviral agent, particularly against RNA viruses. It has shown efficacy in inhibiting viral replication in vitro.

    Cancer Research: The compound is studied for its potential anticancer properties, particularly in targeting cancer cells with high replication rates.

    Biochemical Studies: It is used in biochemical assays to study enzyme interactions and nucleoside metabolism.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents

Mechanism of Action

The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its incorporation into viral RNA or DNA, leading to chain termination. The compound targets viral polymerases, inhibiting their activity and preventing viral replication. Additionally, it can inhibit cellular enzymes involved in nucleoside metabolism, contributing to its antiviral and anticancer effects .

Comparison with Similar Compounds

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is unique compared to other nucleoside analogs due to its specific structural features, such as the presence of a fluorine atom and a sulfanylidenepyrimidinone moiety. Similar compounds include:

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H11FN2O4S/c10-6-4(3-13)16-8(7(6)15)12-2-1-5(14)11-9(12)17/h1-2,4,6-8,13,15H,3H2,(H,11,14,17)/t4-,6?,7+,8-/m1/s1

InChI Key

IOIXFCHUVNXRSU-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.